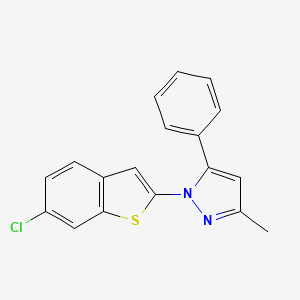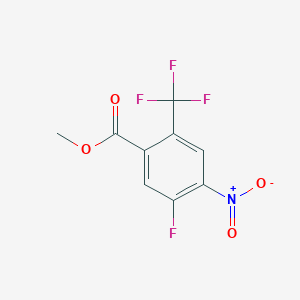
Methyl 5-fluoro-4-nitro-2-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-fluoro-4-nitro-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5F4NO4 It is a derivative of benzoic acid, characterized by the presence of fluorine, nitro, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-4-nitro-2-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl 5-fluoro-2-(trifluoromethyl)benzoate, followed by purification steps to isolate the desired product. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-fluoro-4-nitro-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products Formed
Reduction: Formation of methyl 5-fluoro-4-amino-2-(trifluoromethyl)benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Hydrolysis: Formation of 5-fluoro-4-nitro-2-(trifluoromethyl)benzoic acid.
Aplicaciones Científicas De Investigación
Methyl 5-fluoro-4-nitro-2-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of Methyl 5-fluoro-4-nitro-2-(trifluoromethyl)benzoate is largely dependent on its functional groups. The nitro group can undergo reduction to form an amine, which can then interact with biological targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The fluorine atoms can participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-nitro-4-(trifluoromethyl)benzoate
- Methyl 5-fluoro-2-(trifluoromethyl)benzoate
- Methyl 4-nitro-2-(trifluoromethyl)benzoate
Uniqueness
Methyl 5-fluoro-4-nitro-2-(trifluoromethyl)benzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both nitro and trifluoromethyl groups makes it a versatile intermediate in organic synthesis, while the fluorine atoms enhance its stability and reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C9H5F4NO4 |
|---|---|
Peso molecular |
267.13 g/mol |
Nombre IUPAC |
methyl 5-fluoro-4-nitro-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H5F4NO4/c1-18-8(15)4-2-6(10)7(14(16)17)3-5(4)9(11,12)13/h2-3H,1H3 |
Clave InChI |
JGDCNDARQQSFBF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


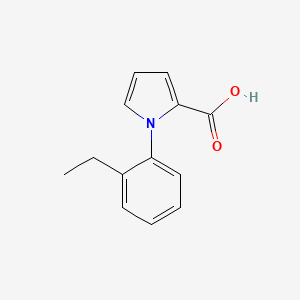
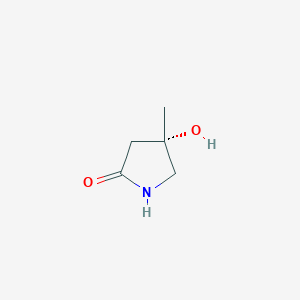
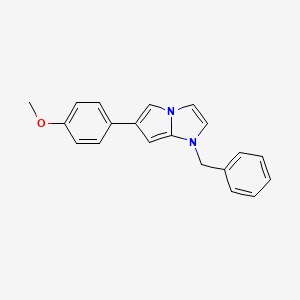

![2-(Bromomethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12869894.png)
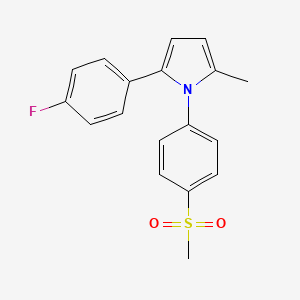
![2-Methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyridine](/img/structure/B12869918.png)
![2-(Difluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12869923.png)
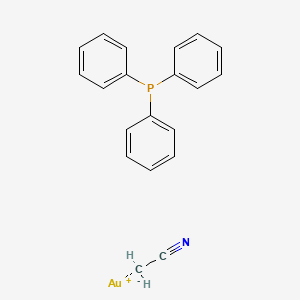
![1'-Benzyl-2h-spiro[isoquinoline-1,4'-piperidin]-3(4h)-one](/img/structure/B12869931.png)
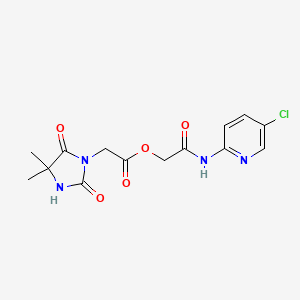
![7-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12869945.png)
![2-Chloro-7-ethoxybenzo[d]oxazole](/img/structure/B12869949.png)
